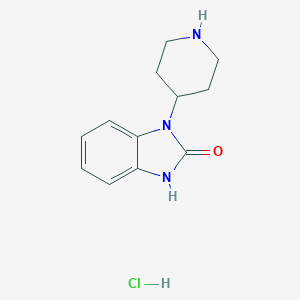

1-(piperidin-4-il)-2,3-dihidro-1H-1,3-benzodiazol-2-ona clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a synthetic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a piperidine ring attached to a benzodiazole core, forming a unique structure that has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Aplicaciones Científicas De Investigación

1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf . This protein plays a crucial role in regulating cell growth .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target protein, leading to changes in the protein’s function and subsequent cellular effects .

Biochemical Pathways

Given its potential interaction with proteins like serine/threonine-protein kinase b-raf, it might influence pathways related to cell growth and proliferation .

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their antimicrobial activity, suggesting potential bioavailability .

Result of Action

Similar compounds have been found to exhibit significant inhibitory bioactivity in certain cell lines .

Action Environment

The synthesis of similar compounds involves considerations of various factors, including the choice of reagents and reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:

Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazole core.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzodiazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include oxidized benzodiazole derivatives, reduced benzodiazole derivatives, and various substituted benzodiazole compounds.

Comparación Con Compuestos Similares

- 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride

- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride

Comparison: Compared to these similar compounds, 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific benzodiazole core structure, which imparts distinct pharmacological properties. The presence of the piperidine ring further enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.

This detailed overview provides a comprehensive understanding of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure

The compound features a piperidine ring and a benzodiazolone moiety, which are significant in influencing its biological properties. The molecular formula is C11H14N2O with a molecular weight of approximately 190.24 g/mol.

Synthesis

The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the reaction of piperidine derivatives with appropriate benzodiazolone precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

1. Antiinflammatory Properties

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, research focusing on NLRP3 inflammasome inhibition demonstrated that certain analogs effectively reduced IL-1β release in LPS-stimulated THP-1 cells . This suggests potential therapeutic applications in inflammatory diseases.

2. Cardiovascular Effects

Compounds related to this structure have shown vasorelaxant activity and heart-rate-reducing effects. In vitro studies revealed that certain derivatives can induce bradycardia, indicating their potential as cardiovascular agents . The mechanism appears to involve modulation of calcium channels and nitric oxide pathways.

3. Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, although further studies are required to establish the precise mechanisms and efficacy profiles .

Case Studies

Mechanistic Insights

The compound's biological activities are thought to stem from its ability to interact with various molecular targets:

- NLRP3 Inflammasome : The inhibition of this protein complex is crucial for reducing inflammation and preventing cytokine release.

- Calcium Channels : Modulation of these channels may underlie the observed cardiovascular effects.

Propiedades

IUPAC Name |

3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQACCWSEYIFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-12-2 |

Source

|

| Record name | NSC63607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.